molecular formula C18H20N2O4 B7909335 D-p-Biphenylalanine

D-p-Biphenylalanine

Cat. No.: B7909335
M. Wt: 328.4 g/mol
InChI Key: KYWGAQACVJSJHR-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-p-Biphenylalanine: These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is characterized by the presence of a biphenyl group attached to the alpha carbon of the alanine molecule, making it a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-p-Biphenylalanine involves several synthetic routes, with one of the most common methods being the reaction of biphenylmethanol with alanine derivatives. The reaction typically involves the use of protecting groups to ensure selective reactions at the desired sites. The process may include steps such as esterification, reduction, and deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves the use of biphenylmethanol as a starting material due to its high reactivity and selectivity. The process is designed to be environmentally friendly, with minimal waste and by-products. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: D-p-Biphenylalanine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biphenyl ketones, biphenyl alcohols, biphenyl amines, and various substituted biphenyl derivatives .

Scientific Research Applications

Chemistry: D-p-Biphenylalanine is used as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its incorporation into peptides and proteins can provide insights into the structural and functional properties of these biomolecules .

Medicine: this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its role in drug design and development, particularly in the creation of enzyme inhibitors and receptor agonists .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of D-p-Biphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of these targets. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .

Comparison with Similar Compounds

Uniqueness: D-p-Biphenylalanine is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

[(2S)-2-amino-3-phenylpropanoyl] (2S)-2-amino-3-phenylpropaneperoxoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c19-15(11-13-7-3-1-4-8-13)17(21)23-24-18(22)16(20)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19-20H2/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWGAQACVJSJHR-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OOC(=O)C(CC2=CC=CC=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OOC(=O)[C@H](CC2=CC=CC=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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